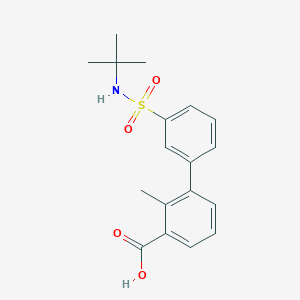
4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% (4-t-BSHPBA) is a synthetic organic compound used in laboratory experiments for a variety of purposes. It is an important intermediate in the synthesis of pharmaceuticals, cosmetics, and other organic compounds. 4-t-BSHPBA is a versatile compound that can be used in a variety of synthetic reactions, including Diels-Alder reactions, aldol condensations, and Michael additions. 4-t-BSHPBA has been used in a variety of scientific research applications, including medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in medicinal chemistry to synthesize novel compounds with potential therapeutic applications. It has also been used in pharmacology to study the pharmacokinetics and pharmacodynamics of drugs. In biochemistry, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been used to study the structure and function of proteins and other macromolecules. In addition, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been used in the synthesis of dyes, pigments, and other organic compounds.
作用机制
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that it acts as an acid catalyst, accelerating the reaction rate of organic reactions. It is also believed that 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% may act as a nucleophile, participating in the formation of covalent bonds between molecules. Additionally, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% may act as a proton donor, facilitating the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% are not well understood. However, it is believed that 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% may interact with proteins and other macromolecules, affecting their structure and function. Additionally, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% may interact with cell membranes, affecting the permeability of the membrane and the transport of molecules into and out of the cell.
实验室实验的优点和局限性
The primary advantage of using 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, including Diels-Alder reactions, aldol condensations, and Michael additions. Additionally, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% is relatively inexpensive and easy to obtain. However, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of strong acids or bases, and can be easily hydrolyzed.
未来方向
There are a variety of potential future directions for 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%. One potential direction is to explore its potential as a drug delivery system. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%. Furthermore, 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% could be used in the synthesis of novel compounds with potential therapeutic applications. Finally, further research could be conducted to explore the potential of 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% as a catalyst for organic reactions.
合成方法
4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% is synthesized by a two-step process. First, a Grignard reaction is used to form the desired product. This reaction involves the reaction of a Grignard reagent with a substituted benzene. The Grignard reagent is then reacted with an acid chloride, forming the desired 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%. The reaction is typically carried out in a dry solvent, such as ether, and is typically carried out at room temperature. The reaction is typically complete within a few hours.
属性
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)13-6-4-5-11(9-13)14-8-7-12(16(20)21)10-15(14)19/h4-10,18-19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAPKEUBJDEMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412931.png)
![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412941.png)
![4-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412950.png)
![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412957.png)
![5-Nitro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412959.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412965.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412969.png)
![5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412972.png)
![3-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412980.png)


![6-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412998.png)
![4-Nitro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413018.png)
